REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][CH2:5][NH2:6].[OH-].[Na+].[N:9]1([CH2:15][C:16]2[CH:17]=[C:18]([OH:22])[CH:19]=[CH:20][CH:21]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.ClCCCN>C1C=CC=CC=1.CS(C)=O>[NH2:6][CH2:5][CH2:4][CH2:3][O:22][C:18]1[CH:17]=[C:16]([CH:21]=[CH:20][CH:19]=1)[CH2:15][N:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
equipped with a water quantitative measurement tube
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
CUSTOM
|
Details
|
produced by the tube
|
Type
|
STIRRING
|
Details
|
by continued stirring for 2 hours at 140°-150° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
To the resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Type
|
STIRRING
|
Details
|
while stirring over 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure and vacuum
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCOC=1C=C(CN2CCCCC2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |